molecular formula C6H11BrO2 B6250665 methyl 3-bromo-2-methylbutanoate CAS No. 101257-25-4

methyl 3-bromo-2-methylbutanoate

Cat. No.: B6250665
CAS No.: 101257-25-4
M. Wt: 195.05 g/mol
InChI Key: DLRNLDASULNNIJ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-methylbutanoate: is an organic compound belonging to the ester family. It is characterized by the presence of a bromine atom attached to the third carbon of a butanoate chain, with a methyl group attached to the second carbon. This compound is often used in organic synthesis due to its reactivity and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-2-methylbutanoate can be synthesized through the esterification of 3-bromo-2-methylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the bromination of 2-methylbutanoic acid followed by esterification. The bromination step can be carried out using bromine or a bromine source like N-bromosuccinimide in the presence of a radical initiator.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 3-bromo-2-methylbutanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol, methyl 3-hydroxy-2-methylbutanoate, using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

    Substitution: Methyl 3-hydroxy-2-methylbutanoate.

    Reduction: Methyl 3-hydroxy-2-methylbutanoate.

    Oxidation: 3-Bromo-2-methylbutanoic acid or 3-bromo-2-methylbutanone.

Scientific Research Applications

Chemistry: Methyl 3-bromo-2-methylbutanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It may also be used in the development of prodrugs, where the ester group is hydrolyzed in vivo to release the active drug.

Industry: In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-methylbutanoate in chemical reactions typically involves the nucleophilic attack on the carbon atom bonded to the bromine. This leads to the displacement of the bromine atom and the formation of new bonds with the nucleophile. In reduction reactions, the ester group is reduced to an alcohol, while in oxidation reactions, the ester can be converted to a carboxylic acid or ketone.

Comparison with Similar Compounds

    Methyl 2-bromo-3-methylbutanoate: Similar structure but with the bromine atom on the second carbon.

    Ethyl 3-bromo-2-methylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-chloro-2-methylbutanoate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: Methyl 3-bromo-2-methylbutanoate is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and the types of reactions it can undergo. The presence of the bromine atom makes it a versatile intermediate for various substitution and elimination reactions, distinguishing it from its analogs.

Properties

CAS No.

101257-25-4

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

methyl 3-bromo-2-methylbutanoate

InChI

InChI=1S/C6H11BrO2/c1-4(5(2)7)6(8)9-3/h4-5H,1-3H3

InChI Key

DLRNLDASULNNIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)Br)C(=O)OC

Purity

95

Origin of Product

United States

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